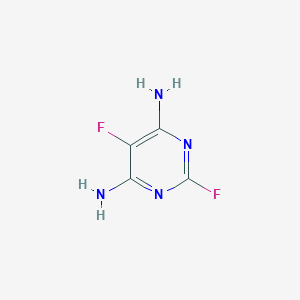
2,5-Difluoropyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoropyrimidine-4,6-diamine, also known as DFPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFPDA is a pyrimidine derivative that contains two fluorine atoms at positions 2 and 5 and two amino groups at positions 4 and 6. This compound has shown promising results in various biological assays, indicating its potential as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 2,5-Difluoropyrimidine-4,6-diamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, cell death.
Effets Biochimiques Et Physiologiques
2,5-Difluoropyrimidine-4,6-diamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of bacteria and fungi by disrupting their cell membranes. In addition, 2,5-Difluoropyrimidine-4,6-diamine has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-Difluoropyrimidine-4,6-diamine is its ease of synthesis, which makes it readily available for laboratory experiments. It also exhibits potent biological activity at relatively low concentrations, making it a cost-effective option for drug development. However, one limitation of 2,5-Difluoropyrimidine-4,6-diamine is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2,5-Difluoropyrimidine-4,6-diamine. One area of interest is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of 2,5-Difluoropyrimidine-4,6-diamine in more detail, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of 2,5-Difluoropyrimidine-4,6-diamine in vivo, with the ultimate goal of developing it into a clinically useful therapeutic agent.
Méthodes De Synthèse
The synthesis of 2,5-Difluoropyrimidine-4,6-diamine involves the reaction of 2,5-difluorobenzaldehyde with guanidine hydrochloride in the presence of a base such as sodium methoxide. The resulting intermediate is then treated with ammonium hydroxide to yield 2,5-Difluoropyrimidine-4,6-diamine. The overall synthesis is relatively straightforward and can be accomplished in a few steps with high yield.
Applications De Recherche Scientifique
2,5-Difluoropyrimidine-4,6-diamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2,5-Difluoropyrimidine-4,6-diamine has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
17573-86-3 |
|---|---|
Nom du produit |
2,5-Difluoropyrimidine-4,6-diamine |
Formule moléculaire |
C4H4F2N4 |
Poids moléculaire |
146.1 g/mol |
Nom IUPAC |
2,5-difluoropyrimidine-4,6-diamine |
InChI |
InChI=1S/C4H4F2N4/c5-1-2(7)9-4(6)10-3(1)8/h(H4,7,8,9,10) |
Clé InChI |
MSMRJNVBDACWHZ-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(N=C1N)F)N)F |
SMILES canonique |
C1(=C(N=C(N=C1N)F)N)F |
Synonymes |
Pyrimidine, 4,6-diamino-2,5-difluoro- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



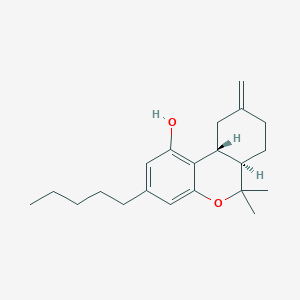

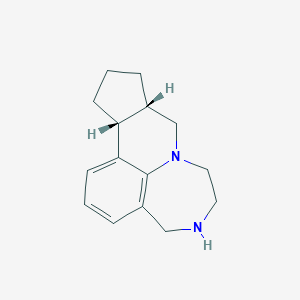
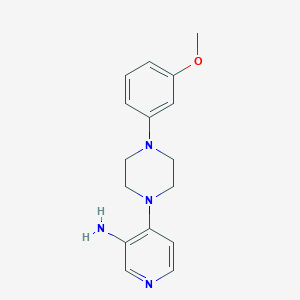


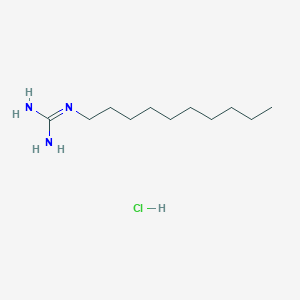
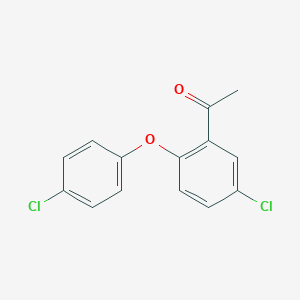

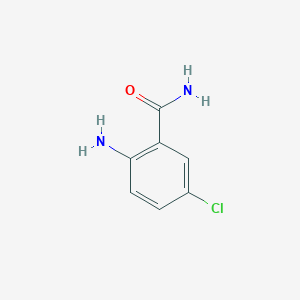
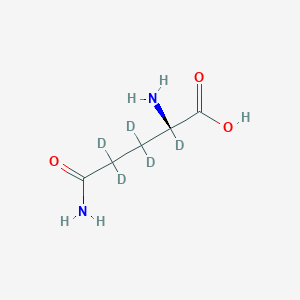
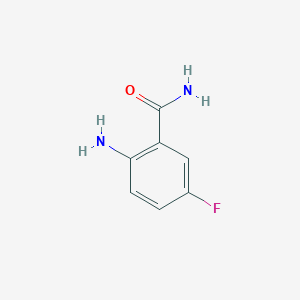
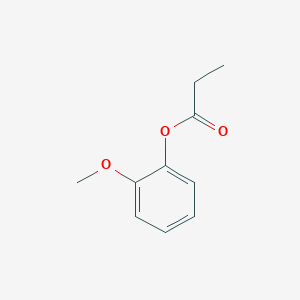
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)